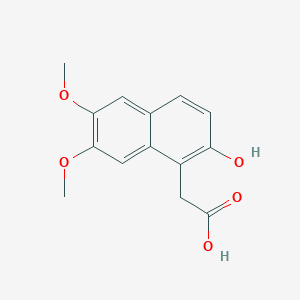
Adenosine, 2-amino-3'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental building block of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a suitable sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired product. Catalysts and specific reaction temperatures are also crucial to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to meet the demand for high-purity products. The industrial process also emphasizes the minimization of waste and the use of environmentally friendly reagents.
化学反応の分析
Types of Reactions
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in nucleic acid metabolism. It serves as a model compound for understanding the interactions between nucleic acids and proteins, as well as the mechanisms of genetic information transfer and expression.
Medicine
In medicine, (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is investigated for its potential therapeutic applications. Its derivatives are explored as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis and function.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with nucleic acids and enzymes. The compound can bind to DNA or RNA, affecting their structure and function. It can also inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes such as replication and transcription.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but with different biological functions.
Guanosine: Another nucleoside with a guanine base, differing in its specific interactions and roles in cellular processes.
Inosine: A nucleoside with hypoxanthine as its base, used in various biochemical studies and therapeutic applications.
Uniqueness
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
3608-57-9 |
|---|---|
分子式 |
C10H14N6O3 |
分子量 |
266.26 g/mol |
IUPAC名 |
(2R,3R,5S)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,9+/m0/s1 |
InChIキー |
ALUXLVWCGFWJMC-OBXARNEKSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
正規SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)









![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)



